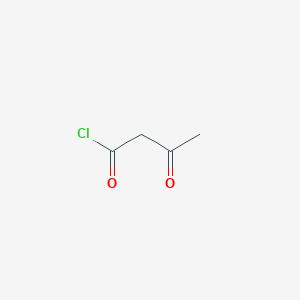

3-Oxobutanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-3(6)2-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWKFRWLYPZEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496516 | |

| Record name | 3-Oxobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39098-85-6 | |

| Record name | 3-Oxobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Oxobutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanoyl chloride, also known as acetoacetyl chloride, is a reactive organic compound that serves as a versatile building block in a multitude of chemical syntheses.[1] Its bifunctional nature, containing both a ketone and an acyl chloride, allows for a diverse range of chemical transformations, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, reactivity, and spectral data, along with detailed experimental protocols and safety information.

Core Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1] While some of its physical properties have been experimentally determined, others are currently based on predictive models. A summary of its key physical and chemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C4H5ClO2 | [1][2] |

| Molecular Weight | 120.53 g/mol | [1][2] |

| CAS Number | 39098-85-6 | [1][2] |

| Melting Point | -51 to -50 °C | [1][2] |

| Boiling Point | 153.0 ± 23.0 °C | Predicted[1] |

| Density | 1.203 ± 0.06 g/cm³ | Predicted[1][2] |

| pKa | 8.20 ± 0.46 | Predicted[3] |

Reactivity and Synthetic Applications

The high reactivity of this compound stems from the electrophilic nature of the acyl chloride functional group. This makes it an excellent acetoacetylating agent, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles.

General Reactivity

Acyl chlorides are the most reactive of the carboxylic acid derivatives. Key reactions of this compound include:

-

Hydrolysis: It reacts vigorously with water to hydrolyze back to acetoacetic acid (which is unstable and readily decarboxylates to acetone (B3395972) and carbon dioxide) and hydrochloric acid.

-

Alcoholysis: In the presence of an alcohol, it forms the corresponding acetoacetate (B1235776) ester. This reaction is fundamental in the synthesis of many β-keto esters, which are important intermediates in organic synthesis.

-

Aminolysis: Reaction with ammonia, primary amines, or secondary amines yields acetoacetamides. This is a crucial step in the synthesis of various pharmaceuticals.

-

Reaction with Carboxylates: It can react with carboxylate salts to form mixed anhydrides.

A general overview of the nucleophilic acyl substitution mechanism is depicted below.

Caption: General mechanism of nucleophilic acyl substitution.

Use in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][4][5] For instance, acetoacetyl derivatives are precursors to various heterocyclic compounds that form the core of many drug molecules.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of diketene (B1670635) with hydrogen chloride.

Materials:

-

Diketene (acetylketene)

-

Dry hydrogen chloride gas

-

Acetone

-

Solid carbon dioxide (dry ice)

Procedure:

-

Cool a reaction flask containing 5 g of diketene to approximately -7 °C.

-

As the diketene begins to freeze, lower the temperature to -50 °C or below using a dry ice/acetone bath.

-

Bubble dry hydrogen chloride gas through the cold diketene.

-

Continue the addition of hydrogen chloride until the gas is observed escaping from the outlet, indicating the reaction is complete.

-

The product, this compound, will solidify at low temperatures.

Note: This reaction should be performed in a well-ventilated fume hood due to the toxicity and corrosive nature of the reactants and product.

The workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Two singlets would be expected. One for the methyl protons (CH₃) adjacent to the ketone, and another for the methylene (B1212753) protons (CH₂) between the two carbonyl groups.

-

¹³C NMR: Signals for the methyl carbon, the methylene carbon, and the two carbonyl carbons (one for the ketone and one for the acyl chloride) would be anticipated.

-

IR Spectroscopy: Strong absorption bands characteristic of two carbonyl groups would be prominent. The acyl chloride carbonyl stretch typically appears at a higher wavenumber (around 1800 cm⁻¹) than the ketone carbonyl stretch (around 1715 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 120, with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Safety and Handling

This compound is a highly reactive and corrosive compound and must be handled with appropriate safety precautions.[6][7][8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7][9] All manipulations should be carried out in a certified chemical fume hood.[6]

-

Inhalation: Avoid inhaling vapors, which are irritating to the respiratory tract.[6][7]

-

Skin and Eye Contact: The compound can cause severe skin and eye irritation or burns.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as water, alcohols, and strong bases.[6][7] Keep the container tightly closed.

-

Fire Hazard: While not highly flammable, it can react with metals in the presence of moisture to produce flammable hydrogen gas.[7]

Conclusion

This compound is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. Further research to experimentally determine and publish its physical and spectral data would be a valuable contribution to the scientific community.

References

acetoacetyl chloride CAS number 39098-8-6

An In-depth Technical Guide to Acetoxyacetyl Chloride

CAS Number: 13831-31-7

Disclaimer: The CAS number provided in the topic, 39098-8-6, is not associated with acetoacetyl chloride. This guide pertains to Acetoxyacetyl chloride (CAS: 13831-31-7), a closely related compound and likely the intended subject of the query.

Executive Summary

Acetoxyacetyl chloride is a versatile bifunctional molecule widely utilized by researchers and drug development professionals as a key intermediate in organic synthesis. Its dual reactivity, stemming from a highly electrophilic acyl chloride and an acetoxy group, allows for the strategic introduction of the acetoxyacetyl or glycolyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data relevant to a scientific audience.

Chemical and Physical Properties

Acetoxyacetyl chloride is a colorless to light yellow, corrosive liquid with a pungent odor.[1] It is highly reactive and sensitive to moisture.[2] Proper handling and storage in a cool, dry place are essential to maintain its stability and prevent hazardous reactions.[1]

Table 1: Physical and Chemical Properties of Acetoxyacetyl Chloride

| Property | Value | Source |

| CAS Number | 13831-31-7 | [3][4][5] |

| Molecular Formula | C₄H₅ClO₃ | [3] |

| Molecular Weight | 136.53 g/mol | [3][6] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 160 °C (decomposes) | [3] |

| 55 °C / 12 mmHg | [7] | |

| Density | 1.27 g/mL at 25 °C | [3][7] |

| Refractive Index (n20/D) | 1.428 | [7] |

| Purity | ≥ 96% (GC) | [3] |

Synthesis of Acetoxyacetyl Chloride

The most common and established method for synthesizing acetoxyacetyl chloride is through the chlorination of acetoxyacetic acid.[8] Various chlorinating agents can be employed, with thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate being prominent examples.

Experimental Protocol: Synthesis via Thionyl Chloride

This two-step protocol involves the initial formation of acetoxyacetic acid from glycolic acid and acetic anhydride, followed by chlorination with thionyl chloride.

Step 1: Formation of Acetoxyacetic Acid

-

To 76 g (1 mol) of anhydrous hydroxyacetic acid, 141 g (1.7 mol) of acetyl chloride is added dropwise at a temperature of 20-30 °C.[9]

-

A vigorous evolution of hydrogen chloride will be observed.[9]

-

The mixture is then heated to 90-100 °C for 3 hours.[9]

-

Excess acetyl chloride is removed by distillation.[9]

Step 2: Chlorination to Acetoxyacetyl Chloride

-

The residue from Step 1 is warmed to 30 °C, and 174 g (1.42 mol) of thionyl chloride is added dropwise.[9]

-

The reaction mixture is heated to boiling for 3 hours.[9]

-

The final product is isolated by vacuum distillation.[9]

-

Yield: 96 g (70% of theory) of acetoxyacetyl chloride.[9]

-

Boiling Point of Product: 65 °C / 30 mbars.[9]

Diagram 1: Synthesis of Acetoxyacetyl Chloride

Caption: Synthesis pathway of Acetoxyacetyl Chloride.

Alternative Synthesis and Purification

An alternative method utilizes bis(trichloromethyl) carbonate as the chlorinating agent in an organic solvent with an organic amine catalyst.[10] This process is reported to have a high reaction yield and is simpler and safer.[10]

Purification of crude acetoxyacetyl chloride is crucial, as it may contain impurities like chloroacetyl chloride and acetyl chloride.[11] A patented purification method involves distillation to remove excess chlorinating agent, followed by the addition of an inert solvent (e.g., chloroform, THF, or toluene) and subsequent fractional distillation.[11] This process can yield purities of over 99%.[11]

Table 2: Purification Yields of Acetoxyacetyl Chloride

| Solvent Used for Stripping | Final Purity (GC) | Yield | Source |

| Chloroform | Not specified | 72% | [11] |

| Toluene | 99.2% | 71% | [11] |

| Tetrahydrofuran (THF) | 99.3% | 73% | [11] |

Key Reactions and Mechanisms

The reactivity of acetoxyacetyl chloride is dominated by the acyl chloride functional group, which is a potent acylating agent.[2] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[8]

Diagram 2: General Reaction Pathways of Acetoxyacetyl Chloridedot

// Nodes AAC [label="Acetoxyacetyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol (R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine (R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide [label="Amide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Lactam [label="β-Lactam", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AAC -> Ester [label=" Acylation"]; Alcohol -> Ester; AAC -> Amide [label=" Acylation"]; Amine -> Amide; AAC -> Beta_Lactam [label=" [2+2] Cycloaddition"]; Imine -> Beta_Lactam; }

References

- 1. CAS 13831-31-7: 2-(Acetyloxy)acetyl chloride | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Acetoxyacetyl chloride | C4H5ClO3 | CID 26297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 乙酰氧基乙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Acetoxyacetyl chloride | 13831-31-7 | Benchchem [benchchem.com]

- 9. Acetoxyacetyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN1611480A - Acetoxy acetyl chloride puritying method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3-Oxobutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Oxobutanoyl chloride (also known as acetoacetyl chloride). As a highly reactive chemical intermediate, this compound is a versatile reagent in organic synthesis, particularly in the formation of β-keto esters and amides, which are key structural motifs in many pharmaceutical compounds.

Molecular Structure and Properties

This compound is a bifunctional compound containing both a ketone and an acyl chloride functional group. Its reactivity is largely dictated by the electrophilic nature of the carbonyl carbons, especially the acyl chloride carbon.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 39098-85-6[1][2][3][4] |

| Molecular Formula | C₄H₅ClO₂[1][2][3] |

| Molecular Weight | 120.53 g/mol [3] |

| Canonical SMILES | CC(=O)CC(=O)Cl[3] |

| InChIKey | AXWKFRWLYPZEFQ-UHFFFAOYSA-N[3] |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[3] |

| pKa (Predicted) | 8.20 ± 0.46 | Guidechem[1] |

| Density (Predicted) | 1.203 ± 0.06 g/cm³ | ECHEMI[2] |

| Melting Point (Predicted) | -51 to -50 °C | ECHEMI[2] |

Experimental Data and Characterization

Due to its reactive nature, detailed experimental structural studies such as X-ray crystallography on this compound have not been reported. Characterization is typically performed in solution using spectroscopic methods immediately following its synthesis.

Spectroscopic Data

While specific, assigned spectra from primary literature are scarce, typical chemical shifts for the protons and carbons in this compound can be predicted based on its structure and comparison to similar compounds.

-

¹H NMR: The spectrum is expected to show two signals: a singlet for the methyl protons (CH₃ CO-) and a singlet for the methylene (B1212753) protons (-COCH₂ COCl).

-

¹³C NMR: The spectrum should exhibit four distinct signals corresponding to the methyl carbon, the methylene carbon, and the two carbonyl carbons (ketone and acyl chloride).

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound from Diketene (B1670635)

The most common laboratory and industrial synthesis of this compound involves the reaction of diketene with hydrogen chloride.[5] Diketene, the dimer of ketene, undergoes ring-opening upon reaction with HCl to yield the desired product.[5]

Materials:

-

Diketene (C₄H₄O₂)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Inert solvent (e.g., anhydrous diethyl ether or dichloromethane)

Procedure:

-

A solution of freshly distilled diketene in a dry, inert solvent is prepared in a reaction vessel equipped with a gas inlet tube and a stirring mechanism. The vessel should be cooled to a low temperature (typically -50 °C or below) using a dry ice/acetone bath to control the exothermic reaction.

-

A stream of anhydrous hydrogen chloride gas is bubbled through the cooled, stirred solution.

-

The reaction progress is monitored, and the introduction of HCl is stopped once the reaction is complete. The crude this compound is typically used immediately in subsequent reactions without isolation due to its instability.

General Reactivity

This compound is a powerful acetoacetylating agent. The acyl chloride is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.

-

Reaction with Amines: It reacts readily with primary and secondary amines to form β-keto amides. This reaction is fundamental in the synthesis of various heterocyclic compounds and pharmaceuticals.[6][7][8]

-

Reaction with Alcohols: It reacts with alcohols to produce β-keto esters, which are important intermediates in organic synthesis.

Application in Pharmaceutical Synthesis: A Workflow Example

This compound is a key building block for synthesizing a wide range of molecules. For instance, it can be used to prepare β-keto amides, which are precursors for medicinally important compounds like 2-alkyl-4-quinolones.[9]

Logical Workflow for the Synthesis of a β-Keto Amide Precursor

The following diagram illustrates the logical steps involved in a typical acetoacetylation reaction using this compound to produce a β-keto amide, a common precursor in drug development.

Caption: Logical workflow for the synthesis of a β-keto amide.

This workflow highlights the in situ generation of the reactive this compound, which is then immediately used to acylate an amine, yielding the desired β-keto amide product. This strategy is common for handling unstable but highly useful chemical intermediates in multi-step syntheses.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C4H5ClO2 | CID 12401800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 39098-85-6 [chemicalbook.com]

- 5. digital.library.unt.edu [digital.library.unt.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]

Synthesis of Acetoacetyl Chloride from Diketene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of acetoacetyl chloride from diketene (B1670635). The document details the underlying chemical principles, experimental protocols, safety considerations, and purification methods pertinent to this important chemical transformation. Acetoacetyl chloride is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries, due to its reactive acyl chloride and β-keto functionalities.

Reaction Principle and Mechanism

The synthesis of acetoacetyl chloride from diketene proceeds via an electrophilic addition reaction. Diketene, the dimer of ketene, reacts with dry hydrogen chloride (HCl) gas at low temperatures.[1] The reaction involves the protonation of the exocyclic double bond of diketene, leading to the formation of a resonance-stabilized carbocation. Subsequent nucleophilic attack by the chloride ion on the acyl carbon results in the formation of acetoacetyl chloride.

The reaction is highly exothermic and must be conducted at low temperatures (typically between -20°C and -78°C) to prevent the decomposition of the thermally unstable acetoacetyl chloride product.[1] At temperatures above -20°C, acetoacetyl chloride can readily decompose to form dehydroacetic acid.[1]

Experimental Protocols

The following section outlines a laboratory-scale experimental protocol for the synthesis of acetoacetyl chloride from diketene. This protocol is based on established literature procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

| Material/Equipment | Specifications |

| Diketene | Freshly distilled, purity >98% |

| Hydrogen Chloride | Anhydrous gas |

| Cooling Bath | Solid carbon dioxide/acetone or cryocooler |

| Reaction Vessel | Three-necked round-bottom flask with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer |

| Stirring | Magnetic stirrer and stir bar |

| Gas Dispersion Tube | For bubbling HCl gas into the reaction mixture |

| Drying Tube | Filled with a suitable desiccant (e.g., calcium chloride) for the gas outlet |

| Vacuum Pump | For removal of excess HCl |

Synthesis Procedure

A detailed experimental protocol for the synthesis of acetoacetyl chloride from diketene is provided below, based on the work of Hurd and Williams.[1]

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future liquid level, a gas outlet tube connected to a drying tube, and a low-temperature thermometer is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Charging the Reactor: The flask is charged with 5.0 g of freshly distilled, cold diketene.

-

Cooling: The reaction flask is immersed in a cooling bath. Initially, the temperature is maintained near the freezing point of diketene (-7°C). The cooling is then gradually increased to -50°C or lower using a solid carbon dioxide/acetone bath.[1]

-

Reaction: Dry hydrogen chloride gas is slowly bubbled through the cold, stirred diketene. The reaction is exothermic, and the rate of HCl addition should be controlled to maintain the desired low temperature.

-

Monitoring and Completion: The reaction is monitored by observing the dissolution of the diketene and the formation of a homogeneous solution. The reaction is considered complete when the effluent gas, passed through a suitable indicator or detection system, shows the presence of unreacted hydrogen chloride.[1]

-

Work-up: Upon completion, the introduction of HCl gas is stopped, and the reaction mixture is kept at a low temperature. The excess dissolved hydrogen chloride can be removed by applying a vacuum to the reaction vessel while maintaining the low temperature.[1] The resulting crude acetoacetyl chloride is a pale yellow liquid.

Purification

Crude acetoacetyl chloride is often contaminated with excess dissolved hydrogen chloride.[1] Further purification can be achieved by vacuum distillation. However, due to the thermal instability of acetoacetyl chloride, this must be performed with great care at very low temperatures and high vacuum to prevent decomposition. For analogous, more stable acyl chlorides like acetoxyacetyl chloride, fractional distillation under reduced pressure (e.g., 53-56°C at 12 mmHg) has been reported to yield high purity product.[2] The applicability of these specific conditions to the less stable acetoacetyl chloride would need to be carefully evaluated.

Quantitative Data

Specific yield and purity data for the synthesis of acetoacetyl chloride from diketene and HCl are not widely reported in the available literature. The provided experimental protocol does not specify an expected yield.[1] For a related synthesis of acetoxyacetyl chloride from acetoxyacetic acid and thionyl chloride, yields of 72-73% with purities of up to 99.3% have been achieved after purification.[3] It is important to note that these values are for a different synthetic route and a more stable product and should be considered as a general reference only.

| Parameter | Value | Source |

| Starting Material | 5.0 g Diketene | [1] |

| Product | Acetoacetyl Chloride | [1] |

| Expected Yield | Not specified in literature | N/A |

| Reported Purity | Not specified in literature | N/A |

Safety and Handling

Both the reactants and the product in this synthesis are hazardous and require careful handling.

Reactant and Product Hazards

| Compound | Key Hazards |

| Diketene | Highly flammable, toxic if inhaled or swallowed, causes skin and eye irritation, moisture-sensitive, can polymerize violently, especially in the presence of acids or bases.[4][5][6][7] |

| Hydrogen Chloride (gas) | Corrosive, causes severe skin burns and eye damage, toxic if inhaled, respiratory irritant. |

| Acetoacetyl Chloride | Assumed to be corrosive, moisture-sensitive, and thermally unstable. Reacts with water.[8] |

Safe Handling and Storage Procedures

-

Diketene: Should be handled in a well-ventilated area, away from heat, sparks, and open flames.[5] It should be stored in tightly sealed containers in a cool, dry, and fireproof area, separated from acids and bases.[6][7][9] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[4]

-

Acetoacetyl Chloride: Due to its instability, it should be used immediately after synthesis or stored at very low temperatures. It is moisture-sensitive and should be handled under an inert atmosphere. As an acyl chloride, it is expected to be corrosive and react violently with water, releasing HCl gas.[10][11][12] Appropriate PPE, including respiratory protection, should be used.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of acetoacetyl chloride from diketene.

Experimental Workflow

Caption: Experimental workflow for acetoacetyl chloride synthesis.

Safety Precautions

Caption: Key safety precautions for handling reagents and products.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. CN1611480A - Acetoxy acetyl chloride puritying method - Google Patents [patents.google.com]

- 3. Acetoxyacetyl chloride | 13831-31-7 | Benchchem [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. nj.gov [nj.gov]

- 8. Acetoxyacetyl chloride | C4H5ClO3 | CID 26297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What are the storage requirements for diketene as per technical standards.. [askfilo.com]

- 10. carlroth.com [carlroth.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Physical Properties of 3-Oxobutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Oxobutanoyl chloride, also known as acetoacetyl chloride. Due to its reactive nature and thermal instability, this compound presents unique challenges in its handling and characterization. This document consolidates available data on its physical constants, provides extrapolated experimental protocols for its analysis, and illustrates its key chemical transformations. The information herein is intended to support professionals in research, chemical synthesis, and drug development in safely handling and utilizing this versatile reagent.

Introduction

This compound (C₄H₅ClO₂) is a reactive organic compound belonging to the acyl chloride family. Its bifunctional nature, containing both a ketone and an acyl chloride group, makes it a valuable intermediate in a variety of chemical syntheses. However, the compound is known for its limited stability, particularly at ambient temperatures, which necessitates careful handling and storage protocols. This guide aims to provide a detailed summary of its physical properties and general methodologies for its characterization.

Physical Properties

Quantitative data for this compound is limited due to its instability. The following table summarizes the available experimental and predicted physical properties.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClO₂ | [1] |

| Molecular Weight | 120.53 g/mol | [1][2] |

| Melting Point | -51 to -50 °C | [2] |

| Predicted Density | 1.203 ± 0.06 g/cm³ | [2] |

| Boiling Point | Decomposes at room temperature. | [3] |

| Solubility in Water | Reacts violently. | [4] |

| Solubility in Organic Solvents | Soluble in aprotic organic solvents such as ether and chloroform. | [5] |

Experimental Protocols

Determination of Melting Point

Methodology:

-

A sample of this compound is synthesized in situ at a low temperature (e.g., -60 °C) via the reaction of diketene (B1670635) with hydrogen chloride[3].

-

The crude product is rapidly transferred to a capillary tube, which is then flame-sealed.

-

The capillary tube is placed in a pre-cooled melting point apparatus.

-

The temperature is raised slowly, and the range at which the solid melts is recorded.

-

Note: Rapid determination is crucial to minimize decomposition.

Determination of Boiling Point (at Reduced Pressure)

Methodology:

-

Given the thermal instability of this compound at atmospheric pressure, its boiling point should be determined under reduced pressure.

-

A small quantity of the freshly synthesized compound is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value (e.g., 10-20 mmHg).

-

The sample is gently heated in a controlled manner.

-

The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

-

Caution: The distillation should be performed rapidly and at the lowest possible temperature to prevent decomposition.

Solubility Assessment in Aprotic Organic Solvents

Methodology:

-

A small, known amount (e.g., 10 mg) of freshly prepared this compound is placed in a series of dry test tubes at low temperature.

-

To each tube, a small volume (e.g., 0.5 mL) of a different anhydrous aprotic solvent (e.g., diethyl ether, chloroform, dichloromethane, tetrahydrofuran) is added.

-

The tubes are agitated gently while maintaining the low temperature.

-

Visual observation is used to determine if the compound has dissolved.

-

If the compound dissolves, it is recorded as soluble. If not, the solvent is added incrementally to determine the approximate solubility limit.

-

Note: The absence of reaction with the solvent (e.g., gas evolution, color change) should be confirmed.

Chemical Reactivity and Synthesis

This compound is a highly reactive molecule. Its chemistry is dominated by the electrophilic nature of the acyl chloride group and the presence of the ketone functionality.

Synthesis from Diketene

The primary route for the synthesis of this compound is the reaction of diketene with hydrogen chloride at low temperatures[3]. This reaction is typically performed in an inert solvent.

General Reactivity as an Acyl Chloride

Like other acyl chlorides, this compound is susceptible to nucleophilic acyl substitution. It reacts readily with nucleophiles such as water, alcohols, and amines. These reactions are often vigorous[4][5].

Instability and Decomposition

At temperatures above -20 °C, this compound is prone to decomposition. One of the documented decomposition pathways involves the formation of dehydroacetic acid with the elimination of hydrogen chloride[3].

Safety and Handling

Due to its high reactivity and instability, this compound must be handled with extreme caution.

-

Moisture Sensitivity: It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas[4]. All handling should be performed under anhydrous conditions.

-

Thermal Instability: The compound should be prepared at low temperatures and used immediately. Storage, even at low temperatures, is not recommended for extended periods.

-

Corrosivity: As an acyl chloride, it is corrosive and can cause severe burns to the skin and eyes. Appropriate protective gear, including gloves, goggles, and a lab coat, is mandatory.

-

Inhalation: The vapors are irritating to the respiratory tract. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable but challenging chemical intermediate. Its physical properties are dictated by its high reactivity and thermal instability. A thorough understanding of these characteristics is paramount for its safe and effective use in research and development. This guide provides a foundational understanding of its properties and handling requirements, emphasizing the need for careful experimental planning and execution.

References

A Technical Guide to the Reactivity of 3-Oxobutanoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxobutanoyl chloride, also known as acetoacetyl chloride, is a highly reactive bifunctional electrophile widely utilized in organic synthesis for the introduction of the acetoacetyl moiety. This functionality is a key building block in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, thiols, and water. The document details the underlying reaction mechanisms, presents available quantitative data, and furnishes detailed experimental protocols for key transformations.

Core Principles of Reactivity

This compound possesses two electrophilic centers: the highly reactive acyl chloride carbonyl carbon and the ketone carbonyl carbon. Due to the exceptional leaving group ability of the chloride anion, nucleophilic attack predominantly occurs at the acyl chloride functionality.

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway. The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final acetoacetylated product.

The overall reactivity is exceptionally high, characteristic of acyl chlorides. Reactions are often rapid, exothermic, and may require cooling to control the reaction rate and prevent side reactions.

Figure 1. General mechanism for nucleophilic acyl substitution.

Reaction with Amine Nucleophiles (Amidation)

The reaction of this compound with primary and secondary amines is a vigorous and highly efficient method for the synthesis of N-substituted 3-oxobutanamides (acetoacetamides). These products are valuable intermediates in medicinal chemistry. The reaction is typically carried out at low temperatures (e.g., 0 °C) to manage its exothermic nature. A base, such as pyridine (B92270) or triethylamine (B128534), or an excess of the amine substrate is required to neutralize the hydrogen chloride byproduct.

Quantitative Data for Amidation Reactions

While comprehensive kinetic data is sparse in the literature, reported yields for the synthesis of acetoacetamides from this compound and various anilines are generally high. The reaction conditions are typically mild, with short reaction times.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aniline (B41778) | Pyridine | Benzene (B151609) | < 10 | 30 min | 91 | [F. C. Whitmore et al. (1925)] |

| p-Toluidine | Pyridine | Benzene | < 10 | 30 min | 95 | [F. C. Whitmore et al. (1925)] |

| p-Anisidine | Pyridine | Benzene | < 10 | 30 min | 96 | [F. C. Whitmore et al. (1925)] |

| p-Chloroaniline | Pyridine | Benzene | < 10 | 30 min | 95 | [F. C. Whitmore et al. (1925)] |

Note: The referenced data is from historical literature; however, it demonstrates the high efficiency of the reaction. Modern protocols often substitute benzene with less hazardous solvents like dichloromethane (B109758) or THF.

Experimental Protocol: Synthesis of 3-Oxo-N-phenylbutanamide (Acetoacetanilide)

This protocol is adapted from established procedures for the acetoacetylation of anilines.

Figure 2. Workflow for the synthesis of acetoacetanilide.

Materials:

-

Aniline (9.3 g, 0.1 mol)

-

Pyridine (7.9 g, 0.1 mol)

-

This compound (12.0 g, 0.1 mol)

-

Anhydrous Benzene (or Dichloromethane) (100 mL)

-

Dilute Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve aniline (9.3 g) and pyridine (7.9 g) in 100 mL of anhydrous benzene.

-

Cool the flask in an ice-water bath until the internal temperature is between 0 and 5 °C.

-

Add this compound (12.0 g) dropwise from the dropping funnel over a period of 20-30 minutes, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Pour the reaction mixture into a beaker containing 200 mL of a stirred mixture of dilute hydrochloric acid and crushed ice.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any remaining salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as 25% aqueous ethanol, to yield pure 3-oxo-N-phenylbutanamide.

Reaction with Alcohol Nucleophiles (Esterification)

The reaction with alcohols produces β-keto esters, such as ethyl acetoacetate, which are highly versatile reagents in organic synthesis. The reaction is typically very fast and exothermic. While it can proceed without a catalyst, a mild, non-nucleophilic base like pyridine is often added to scavenge the HCl produced.

Quantitative Data for Esterification Reactions

Direct acylation of ethanol with this compound is an effective method for producing ethyl 3-oxobutanoate. While industrial production often favors other routes (e.g., from diketene (B1670635) or Claisen condensation of ethyl acetate), this method is useful for laboratory-scale synthesis.

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Yield (%) | Note |

| Ethanol | Pyridine | None | < 10 | High | Yields are generally reported as high but quantitative data from modern sources for this specific reaction is limited. |

| Isopropanol | Pyridine | None | < 10 | High | The reaction is expected to be efficient, analogous to the reaction with ethanol. |

Experimental Protocol: Synthesis of Ethyl 3-Oxobutanoate (Ethyl Acetoacetate)

This protocol describes the direct esterification of ethanol.

Materials:

-

Absolute Ethanol (23 g, 0.5 mol)

-

Pyridine (39.5 g, 0.5 mol)

-

This compound (60.3 g, 0.5 mol)

Procedure:

-

In a 500 mL flask equipped with a stirrer, thermometer, and dropping funnel, place a mixture of absolute ethanol (23 g) and pyridine (39.5 g).

-

Cool the flask in an ice-salt bath to below 0 °C.

-

Slowly add this compound (60.3 g) from the dropping funnel with efficient stirring, maintaining the temperature below 10 °C.

-

After addition is complete, allow the mixture to stir for an additional hour as it warms to room temperature.

-

Add water to the reaction mixture to dissolve the pyridinium (B92312) hydrochloride salt.

-

Transfer the mixture to a separatory funnel. The ethyl 3-oxobutanoate will form the upper layer.

-

Separate the organic layer and wash it with dilute acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the crude ester over anhydrous magnesium sulfate.

-

Purify the product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 71-72 °C / 12 mmHg.

Reaction with Thiol Nucleophiles (Thioesterification)

Thiols, being excellent nucleophiles, react readily with this compound to form S-alkyl or S-aryl 3-oxobutanethioates (acetoacetyl thioesters). The reaction mechanism is analogous to that with amines and alcohols. A base is required to neutralize the HCl byproduct.

Quantitative Data for Thioesterification Reactions

Specific examples detailing the reaction of this compound with thiols are less common in introductory literature compared to amines and alcohols. However, the synthesis of thioesters from acyl chlorides and thiols is a standard and high-yielding transformation.

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Yield (%) | Note |

| Thiophenol | Triethylamine | Dichloromethane | 0 to RT | >85 (Estimated) | Based on general procedures for thioester synthesis. |

| Ethanethiol | Triethylamine | Dichloromethane | 0 to RT | >85 (Estimated) | Based on general procedures for thioester synthesis. |

Experimental Protocol: Synthesis of S-Phenyl 3-Oxobutanethioate

This is a general procedure for the synthesis of a thioester from an acyl chloride.

Materials:

-

Thiophenol (5.5 g, 0.05 mol)

-

Triethylamine (5.1 g, 0.05 mol)

-

This compound (6.0 g, 0.05 mol)

-

Anhydrous Dichloromethane (100 mL)

Procedure:

-

Dissolve thiophenol (5.5 g) and triethylamine (5.1 g) in 100 mL of anhydrous dichloromethane in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (6.0 g) in 20 mL of dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Wash the reaction mixture sequentially with water, 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel or by distillation under high vacuum to obtain S-phenyl 3-oxobutanethioate.

Reaction with Water (Hydrolysis)

This compound reacts vigorously and exothermically with water in a hydrolysis reaction to form 3-oxobutanoic acid (acetoacetic acid) and hydrochloric acid. This reaction is typically undesirable and necessitates the use of anhydrous solvents and inert atmospheres during synthesis and handling.

The resulting 3-oxobutanoic acid is thermally unstable and readily undergoes decarboxylation upon gentle heating to yield acetone (B3395972) and carbon dioxide.

Due to its high reactivity, quantitative kinetic studies on the hydrolysis of this compound are challenging and not widely reported. However, its rate of hydrolysis is expected to be comparable to or faster than that of similar small acyl chlorides like acetyl chloride. The reaction is instantaneous upon contact with moisture.

Figure 3. Hydrolysis and subsequent decarboxylation pathway.

Conclusion

This compound is a potent acetoacetylating agent that reacts rapidly with a wide range of nucleophiles. Its high electrophilicity at the acyl chloride carbon drives reactions with amines, alcohols, and thiols to completion, providing high yields of the corresponding amides, esters, and thioesters. The primary challenge in its use is controlling its high reactivity and sensitivity to moisture. Reactions are best performed under anhydrous conditions and at low temperatures to ensure selectivity and safety. The resulting acetoacetylated products serve as crucial precursors for a diverse array of more complex molecules, underscoring the importance of this compound in synthetic and medicinal chemistry.

Spectroscopic Analysis of 3-Oxobutanoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxobutanoyl chloride, also known as acetoacetyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis and drug development. Its bifunctional nature, possessing both an acid chloride and a ketone, allows for a variety of chemical transformations. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a summary of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Due to the limited availability of experimentally-derived public data, this guide presents predicted values based on established spectroscopic principles. Furthermore, it outlines general experimental protocols for acquiring such data and includes a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for similar functional groups.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.3 | Singlet | 3H |

| CH₂ | ~3.8 | Singlet | 2H |

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The actual values may vary depending on the solvent used.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₃ | ~30 |

| CH₂ | ~50 |

| C=O (ketone) | ~200 |

| C=O (acid chloride) | ~170 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The carbonyl carbon of the acid chloride is expected to be less deshielded than the ketone carbonyl.

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Acid Chloride) | ~1800 | Strong |

| C=O Stretch (Ketone) | ~1720 | Strong |

| C-H Stretch (sp³) | 2850-3000 | Medium |

| C-Cl Stretch | 600-800 | Medium-Strong |

Note: The two distinct carbonyl stretching frequencies are a key characteristic feature of this molecule in an IR spectrum.

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a reactive compound like this compound. Caution: this compound is expected to be corrosive and moisture-sensitive. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

NMR Spectroscopy

-

Sample Preparation:

-

Due to the reactivity of the acid chloride, a dry, aprotic deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) should be used.

-

In a nitrogen-filled glovebox or under an inert atmosphere, add approximately 5-10 mg of this compound to a clean, dry NMR tube.

-

Using a syringe, add approximately 0.5-0.7 mL of the chosen deuterated solvent.

-

Cap the NMR tube securely.

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.

-

-

Data Acquisition:

-

Record the ¹H NMR spectrum using a standard pulse program.

-

Record the ¹³C NMR spectrum using a proton-decoupled pulse program to obtain singlets for each carbon.

-

Ensure proper locking and shimming of the spectrometer to obtain high-resolution spectra.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR-FTIR is the preferred method for reactive liquids as it requires minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

-

In a fume hood, apply a small drop of this compound directly onto the ATR crystal.

-

Acquire the spectrum immediately.

-

-

Sample Preparation (Solution Cell):

-

If using a solution cell, select a solvent that is transparent in the IR region of interest and does not react with the sample (e.g., dry chloroform (B151607) or carbon tetrachloride).

-

Prepare a dilute solution (1-5%) of this compound in the chosen solvent in a dry vial.

-

Quickly fill a liquid IR cell with the solution and acquire the spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for compound characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and a general framework for its analysis. Researchers are encouraged to use this information as a starting point and to perform their own experimental verification.

An In-depth Technical Guide to 3-Oxobutanoyl Chloride (Acetoacetyl Chloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanoyl chloride, commonly known by its trivial name acetoacetyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive acid chloride and a ketone carbonyl group, makes it a versatile building block for the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and reactivity, tailored for professionals in research and development.

Nomenclature and Synonyms

The nomenclature of this compound can be varied, leading to potential confusion. The systematic IUPAC name is This compound . However, it is frequently referred to by its common name, acetoacetyl chloride . A comprehensive list of synonyms and identifiers is provided in the table below to aid in its unambiguous identification in literature and chemical databases.

| Nomenclature System | Name/Identifier | Reference |

| IUPAC Name | This compound | |

| Common Name | Acetoacetyl chloride | [1] |

| CAS Number | 39098-85-6 | [1] |

| Molecular Formula | C4H5ClO2 | [1] |

| Synonyms | Acetoacetic acid chloride, Butanoyl chloride, 3-oxo- | [1] |

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively reported in readily available literature. The following table summarizes the available computed and predicted data. It is crucial to note that due to its reactivity and potential instability, experimental values should be determined under controlled conditions.

| Property | Value | Source |

| Molecular Weight | 120.53 g/mol | [1] |

| Density (Predicted) | 1.203 ± 0.06 g/cm³ | [2] |

| Melting Point (Predicted) | -51 to -50 °C | [2] |

| Boiling Point | Data not available | |

| 1H NMR Spectrum | Data not available | |

| 13C NMR Spectrum | Data not available | |

| Infrared (IR) Spectrum | Data not available | |

| Mass Spectrum | Data not available |

Note: The lack of readily available experimental spectroscopic data highlights the need for careful characterization upon synthesis or acquisition of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be challenging due to its thermal instability and propensity to undergo self-condensation or polymerization. A common precursor for its synthesis is diketene (B1670635). The following protocol is a generalized procedure based on the reaction of diketene with hydrogen chloride.

Reaction Scheme:

Figure 1: Synthesis of this compound from Diketene.

Materials:

-

Diketene (freshly distilled)

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous, inert solvent (e.g., diethyl ether, dichloromethane)

Procedure:

-

A solution of freshly distilled diketene in an anhydrous, inert solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to a low temperature (typically between -78 °C and 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or ice/salt).

-

A stream of anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, controlled rate.

-

The progress of the reaction should be monitored by appropriate analytical techniques (e.g., IR spectroscopy, looking for the disappearance of the characteristic ketene (B1206846) bands and the appearance of the acid chloride carbonyl stretch).

-

Upon completion of the reaction, the excess hydrogen chloride and the solvent are removed under reduced pressure, maintaining a low temperature to prevent decomposition of the product.

-

The resulting crude this compound is a pale yellow to colorless liquid and should be used immediately in subsequent reactions due to its limited stability.

Note on Stability and Handling: this compound is sensitive to moisture and heat. It should be handled in a dry, inert atmosphere (e.g., under nitrogen or argon) and stored at low temperatures. Decomposition can lead to the formation of dehydroacetic acid and other byproducts.

Reactions of this compound

This compound is a potent acetoacetylating agent, readily reacting with various nucleophiles.

1. Reaction with Alcohols (Esterification):

This reaction produces acetoacetate (B1235776) esters, which are valuable intermediates in organic synthesis.

Reaction Scheme:

Figure 2: General Esterification Reaction.

General Protocol:

-

A solution of the alcohol in an anhydrous, non-protic solvent (e.g., dichloromethane, THF) is prepared in a flask under an inert atmosphere.

-

A non-nucleophilic base (e.g., pyridine, triethylamine) is added to the solution to act as an acid scavenger.

-

The solution is cooled in an ice bath.

-

A solution of freshly prepared this compound in the same solvent is added dropwise to the stirred alcohol solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then washed with water, dilute acid (to remove the base), and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude acetoacetate ester, which can be further purified by distillation or chromatography.

2. Reaction with Amines (Amidation):

This reaction yields acetoacetamides, a class of compounds with diverse biological activities.

Reaction Scheme:

Figure 3: General Amidation Reaction.

General Protocol:

-

A solution of the amine and a non-nucleophilic base (e.g., triethylamine, typically 2 equivalents for primary amines) in an anhydrous, aprotic solvent is prepared under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

A solution of freshly prepared this compound is added dropwise with vigorous stirring.

-

The reaction is typically rapid and exothermic. After the addition, the mixture is stirred for a specified time at room temperature.

-

Work-up is similar to the esterification protocol, involving washing with water and brine, followed by drying of the organic phase and removal of the solvent.

-

The resulting acetoacetamide can be purified by recrystallization or column chromatography.

Signaling Pathways and Biological Relevance

Currently, there is no direct evidence in the reviewed literature to suggest a role for this compound in specific signaling pathways. Its high reactivity makes it unlikely to exist as a stable signaling molecule in a biological environment. However, the acetoacetyl group, which this compound efficiently introduces into other molecules, is a key structural motif in various biologically active compounds and metabolic pathways. For instance, acetoacetate is a ketone body and a precursor in cholesterol biosynthesis. The synthetic utility of this compound, therefore, lies in its ability to provide access to molecules that can potentially modulate these biological processes.

Conclusion

This compound is a valuable yet challenging reagent in organic synthesis. Its correct identification through systematic nomenclature is essential. While detailed experimental data on its physical properties are scarce, its synthetic utility is well-recognized. The protocols provided herein offer a foundation for its synthesis and application in the preparation of important acetoacetate and acetoacetamide derivatives. Further research is warranted to fully characterize this reactive intermediate and explore the biological activities of the compounds derived from it. Researchers and drug development professionals are advised to handle this compound with appropriate caution due to its reactivity and potential instability.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of β-Ketoesters using 3-Oxobutanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ketoesters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Their unique structural feature, a ketone group at the β-position relative to an ester, imparts a high degree of chemical reactivity, making them invaluable building blocks.[2] The synthesis of β-ketoesters can be achieved through various methods, with the acylation of alcohols using 3-oxobutanoyl chloride (also known as acetoacetyl chloride) representing a direct and efficient route. This document provides detailed application notes and experimental protocols for this synthesis, with a focus on its relevance in drug development.

Reaction Mechanism and Principles

The reaction of this compound with an alcohol to form a β-ketoester proceeds via a nucleophilic acyl substitution mechanism.[3] To facilitate this reaction and neutralize the hydrochloric acid byproduct, a weak base such as pyridine (B92270) is often employed.[4][5]

The reaction can proceed through two primary pathways in the presence of pyridine:

-

Direct Nucleophilic Attack: The alcohol directly attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine then acts as a base to deprotonate the resulting oxonium ion.

-

Acylpyridinium Ion Formation: Pyridine acts as a nucleophilic catalyst, initially attacking the acyl chloride to form a highly reactive acylpyridinium ion.[2][4][5] This intermediate is then more readily attacked by the alcohol to form the β-ketoester.[2] The acylpyridinium pathway is often favored as it increases the electrophilicity of the acyl group.

The overall reaction is typically fast and irreversible, as the HCl byproduct is effectively sequestered by pyridine.[3]

Reaction Scheme:

R-OH + CH₃C(O)CH₂C(O)Cl --(Pyridine)--> CH₃C(O)CH₂C(O)OR + Pyridine-HCl

Experimental Protocols

General Protocol for the Synthesis of β-Ketoesters from this compound

This protocol describes a general method for the pyridine-catalyzed synthesis of β-ketoesters from this compound and a representative alcohol.

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., ethanol, methanol, isopropanol) (1.0-1.2 eq)

-

Pyridine (1.1-1.5 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0-1.2 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Pyridine: Slowly add pyridine (1.1-1.5 eq) to the stirred solution.

-

Addition of this compound: Add this compound (1.0 eq) dropwise to the cooled solution via a dropping funnel over 15-30 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude β-ketoester can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The yield of the β-ketoester synthesis is dependent on the nature of the alcohol used. The following table summarizes typical yields for the synthesis of various β-ketoesters from the related reaction of methyl acetoacetate (B1235776) with different acid chlorides, which provides an indication of the expected efficiency of these reactions.

| Entry | Acid Chloride | Corresponding Alcohol for Synthesis with this compound | Product β-Ketoester | Yield (%) |

| 1 | Phenylacetyl chloride | Methanol | Methyl 4-phenyl-3-oxobutanoate | 69 |

| 2 | Benzoyl chloride | Methanol | Methyl 3-phenyl-3-oxopropionate | 84 |

| 3 | Cyclohexanecarbonyl chloride | Methanol | Methyl 4-cyclohexyl-3-oxobutanoate | 67 |

| 4 | Palmitoyl chloride | Methanol | Methyl 3-oxooctadecanoate | 74 |

Data adapted from a one-pot synthesis method reacting methyl acetoacetate with various acyl chlorides.[6]

Applications in Drug Development

β-Ketoesters are crucial intermediates in the synthesis of numerous pharmaceuticals. Two prominent examples are the cholesterol-lowering statins and the anticoagulant warfarin (B611796).

Synthesis of Statin Intermediates

Statins, such as atorvastatin (B1662188) (Lipitor®), are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6][7][8] The synthesis of the characteristic dihydroxyheptanoic acid side chain of many statins often involves a β-ketoester intermediate.[1][9][10][11][12] this compound can be used to introduce the acetoacetyl moiety, which is then further elaborated to form the key chiral side chain.

Below is a diagram illustrating the HMG-CoA reductase pathway and the inhibitory action of statins.

Caption: HMG-CoA reductase pathway and statin inhibition.

Synthesis of Warfarin and its Derivatives

Warfarin is a widely used anticoagulant that functions as a vitamin K antagonist.[13] The synthesis of warfarin and its derivatives often involves the Michael addition of 4-hydroxycoumarin (B602359) to an α,β-unsaturated ketone.[14] However, β-ketoesters can also be utilized in the synthesis of the coumarin (B35378) ring system itself or in the preparation of substituted 4-hydroxycoumarins, which are precursors to various anticoagulants.[13][14][15][16][17]

The general workflow for a pyridine-catalyzed synthesis of a β-ketoester is depicted below.

Caption: Experimental workflow for β-ketoester synthesis.

Safety and Handling

-

This compound is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

The reaction can be exothermic . Maintain proper temperature control, especially during the addition of the acyl chloride.

Conclusion

The synthesis of β-ketoesters using this compound is a robust and versatile method for accessing key intermediates in organic synthesis. The protocols and data presented herein provide a foundation for researchers in drug discovery and development to utilize this important class of compounds in the creation of novel therapeutic agents. Careful attention to reaction conditions and safety precautions is essential for successful and safe execution.

References

- 1. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. orgosolver.com [orgosolver.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Statin - Wikipedia [en.wikipedia.org]

- 7. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. WO2002057274A1 - A process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]

- 10. US7812179B2 - Process for the preparation of atorvastatin and intermediates - Google Patents [patents.google.com]

- 11. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 12. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric organocatalyzed synthesis of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ias.ac.in [ias.ac.in]

Application Notes and Protocols for the Preparation of Pyrazoles from Acetoacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry and drug discovery.[1][2] The pyrazole (B372694) scaffold is a privileged structure found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4][5] A primary and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[6][7]

Acetoacetyl chloride, as a reactive acylating agent, serves as a valuable precursor for the in situ or stepwise generation of 1,3-dicarbonyl compounds, which can then be readily cyclized to form the pyrazole ring. This document provides detailed protocols and application notes for the preparation of pyrazoles using acetoacetyl chloride as a starting material. The methodologies described are applicable for the synthesis of diverse pyrazole libraries for screening in drug development programs.

Reaction Principle

The synthesis of pyrazoles from acetoacetyl chloride is typically a two-step process:

-

Formation of a 1,3-Dicarbonyl Compound: Acetoacetyl chloride is reacted with a ketone or its enolate/enamine equivalent to generate a 1,3-dicarbonyl intermediate.

-

Cyclocondensation with Hydrazine: The 1,3-dicarbonyl compound undergoes a cyclocondensation reaction with a hydrazine derivative to form the final pyrazole product.[8] This reaction can often be performed in a one-pot fashion.[9]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds, which are the intermediates formed from acetoacetyl chloride.

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Yield (%) | Reference |

| Pentane-2,4-dione | Hydrazine hydrate (B1144303) | 3,5-Dimethyl-1H-pyrazole | Quantitative | [10] |

| Ethyl acetoacetate | Phenylhydrazine (B124118) | 1,3,5-Substituted pyrazole | 95 | [7] |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-Benzylidene tolylsulfonohydrazide | 5-Aryl-3-trifluoromethyl pyrazole | Moderate to Excellent | [9] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole from Acetone (B3395972) and Acetoacetyl Chloride

This protocol details the in situ formation of the 1,3-dicarbonyl compound (acetylacetone) from acetone and acetoacetyl chloride, followed by cyclization with phenylhydrazine.

Materials:

-

Acetone

-

Acetoacetyl chloride

-

Phenylhydrazine

-

Pyridine (B92270) (or another suitable base)

-

Glacial Acetic Acid

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetone (1.1 eq) in anhydrous diethyl ether (50 mL). Cool the flask to 0 °C in an ice bath.

-

Formation of 1,3-Dicarbonyl Intermediate: Add pyridine (1.2 eq) to the cooled acetone solution. Slowly add acetoacetyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Addition of Hydrazine: To the reaction mixture containing the in situ generated acetylacetone (B45752), add a solution of phenylhydrazine (1.0 eq) in glacial acetic acid (20 mL).

-

Cyclization Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel to yield pure 1-phenyl-3,5-dimethyl-1H-pyrazole.

Protocol 2: Stepwise Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol involves the isolation of the 1,3-dicarbonyl intermediate (acetylacetone) before its reaction with hydrazine hydrate.

Step A: Synthesis of Acetylacetone (Pentane-2,4-dione)

This step should be performed in a well-ventilated fume hood due to the reactivity of acetoacetyl chloride.

-

Follow steps 1 and 2 from Protocol 1 to generate the 1,3-dicarbonyl compound.

-

After stirring for 2 hours at room temperature, quench the reaction by slowly adding dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude acetylacetone. This can be purified by distillation if necessary.

Step B: Synthesis of 3,5-Dimethyl-1H-pyrazole

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the acetylacetone (1.0 eq) from Step A in methanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 eq, 85% solution) to the stirring solution at room temperature. The reaction is often exothermic.[10]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Isolation: The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like ethanol/water to afford pure 3,5-dimethyl-1H-pyrazole.

Visualizations

Caption: Reaction pathway for pyrazole synthesis.

Caption: Experimental workflow for pyrazole synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Acylation of Amines with 3-Oxobutanoyl Chloride

Introduction

The acylation of amines with 3-oxobutanoyl chloride (acetoacetyl chloride) is a fundamental and efficient method for the synthesis of β-keto amides. These products are valuable intermediates in organic synthesis and drug development due to their versatile chemical reactivity, including their utility in the synthesis of various heterocyclic compounds.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.[2][3] This document provides a detailed overview of the reaction mechanism, experimental protocols, and key considerations for researchers in organic chemistry and pharmaceutical development.

Mechanism of Acylation

The reaction between an amine and this compound follows a nucleophilic addition-elimination pathway.[2][4] The key steps are:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.[5] This leads to the formation of a tetrahedral intermediate.[4]

-

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.[2]

-

Deprotonation : A base, which can be a second molecule of the amine reactant or an added non-nucleophilic base like triethylamine (B128534) or pyridine, removes a proton from the nitrogen atom.[6] This step neutralizes the positively charged nitrogen, yielding the final N-substituted 3-oxobutanamide and a hydrochloride salt byproduct.[2][7]